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molecular formula C11H12N2O2 B7967172 3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid

3-Propylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B7967172
M. Wt: 204.22 g/mol
InChI Key: POVOLAYMVMVHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501438B2

Procedure details

To a solution of 2,2,2-trifluoro-1-(3-propyl-imidazo[1,5-a]pyridin-1-yl)-ethanone (379 mg, 1.48 mmol) in EtOH (10 mL) was added KOH (830 mg, 14.8 mmol). The mixture was stirred at ambient temperature for 15 h. After this time the mixture was concentrated, diluted with water (10 mL) and acidified to pH 3 with 2N HCl. The aqueous mixture was extracted with ethyl acetate (3×50 mL) and the combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo to yield the title compound (170 mg, 56%). 1H NMR (DMSO-d6) δ 12.1 (1H), 8.38 (1H), 7.99 (1H), 7.18 (1H), 6.90 (1H), 2.99 (2H), 1.79 (2H), 0.98 (3H); m/z (M+H)=205.0.
Quantity
379 mg
Type
reactant
Reaction Step One
Name
Quantity
830 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
56%

Identifiers

REACTION_CXSMILES
FC(F)(F)[C:3]([C:5]1[N:6]=[C:7]([CH2:14][CH2:15][CH3:16])[N:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=12)=[O:4].[OH-:19].[K+]>CCO>[CH2:14]([C:7]1[N:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]2=[C:5]([C:3]([OH:4])=[O:19])[N:6]=1)[CH2:15][CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
379 mg
Type
reactant
Smiles
FC(C(=O)C=1N=C(N2C1C=CC=C2)CCC)(F)F
Name
Quantity
830 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After this time the mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with water (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CC)C1=NC(=C2N1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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